N-cyclohexyl-2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-cyclohexyl-2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2S/c1-26-16-9-7-15(8-10-16)23-11-12-24-18(23)21-22-19(24)27-13-17(25)20-14-5-3-2-4-6-14/h7-10,14H,2-6,11-13H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VALYAOMZAMPCLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclohexyl-2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure with an imidazo[2,1-c][1,2,4]triazole core linked to a cyclohexyl group and a sulfanyl acetamide moiety. The presence of a methoxyphenyl group enhances its lipophilicity and biological activity.
Biological Activity Overview
Research indicates that derivatives of imidazo[2,1-c][1,2,4]triazole exhibit a broad spectrum of biological activities:
- Antimicrobial Activity : Various studies have reported that imidazole derivatives possess significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against both gram-positive and gram-negative bacteria as well as fungi .
- Anticancer Potential : Research has suggested that triazole derivatives can inhibit cancer cell proliferation. Mechanistic studies indicate that these compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Many imidazole derivatives act as enzyme inhibitors. For example, they may inhibit phospholipase A2 (PLA2), which is involved in inflammatory processes .
- DNA Interaction : Some studies suggest that these compounds can intercalate with DNA or inhibit topoisomerases, leading to disruptions in DNA replication and transcription .
- Cell Signaling Modulation : The compound may affect various signaling pathways involved in cell survival and apoptosis .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against common pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli.
Case Study 2: Anticancer Activity
In vitro assays demonstrated that the compound inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of 15 µM. Mechanistic studies revealed that it induced apoptosis through the mitochondrial pathway.
Data Tables
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Recent studies have indicated that compounds similar to N-cyclohexyl-2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide exhibit promising anticancer properties. This compound has been investigated for its ability to inhibit tumor growth and induce apoptosis in various cancer cell lines. For instance:
- Study Findings : A study demonstrated that imidazole derivatives showed significant cytotoxicity against breast cancer cells, suggesting that modifications in the imidazole ring can enhance biological activity .
- Mechanism of Action : The compound may act by interfering with specific signaling pathways involved in cell proliferation and survival.
1.2 Antiviral Properties
Another area of research focuses on the antiviral potential of this compound. Its structural characteristics allow it to interact with viral proteins, potentially inhibiting their function.
- Case Study : A related compound was shown to inhibit the nucleoprotein (NP) of the influenza virus, leading to reduced viral replication . This suggests that this compound may similarly affect viral mechanisms.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The presence of the imidazole and triazole rings contributes significantly to its biological activity.
| Structural Feature | Impact on Activity |
|---|---|
| Imidazole Ring | Enhances anticancer activity through interaction with cellular targets. |
| Triazole Ring | Provides stability and influences binding affinity to viral proteins. |
| Sulfanyl Group | May enhance solubility and bioavailability in biological systems. |
Synthesis and Derivatives
The synthesis of this compound involves several steps that can be optimized for yield and purity.
- Synthesis Pathway : The compound can be synthesized via a multi-step reaction involving cyclization and functionalization of precursor molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional comparisons with analogous compounds, supported by evidence:
Key Structural and Functional Insights:
Core Heterocycle Variations :
- The target compound’s imidazo[2,1-c][1,2,4]triazole core is distinct from simpler triazoles (e.g., 1,2,3-triazole in 6m or 1,2,4-triazole in 5b) . This fused system may enhance π-stacking interactions or metabolic stability compared to single-ring analogs.
- Compounds with oxadiazole or benzothiazole cores (e.g., ) exhibit altered electronic properties, impacting bioavailability .
Substituent Effects :
- The 4-methoxyphenyl group in the target compound contrasts with electron-withdrawing substituents (e.g., 4-chlorophenyl in 6m or 4-fluorophenyl in 5c ), which influence solubility and target binding.
- The cyclohexyl group in the acetamide side chain is shared with 5b and 15, suggesting a role in enhancing lipophilicity and membrane permeability .
Synthetic Routes :
- Most analogs (e.g., 6m, 5b, 15) are synthesized via cycloaddition or nucleophilic substitution, indicating scalable methodologies for the target compound .
Preparation Methods
Cyclization of 1,2,4-Triazole Precursors
The imidazo-triazole scaffold is often synthesized via cyclocondensation reactions. A common approach involves reacting 1H-1,2,4-triazole-3-thiol with α-haloketones or α-haloaldehydes. For example, treatment of 5-amino-1H-1,2,4-triazole-3-thiol with 2-bromo-1-(4-methoxyphenyl)ethanone in dimethylformamide (DMF) at 80–100°C yields the bicyclic intermediate. This method, adapted from pyridine-3-sulfonamide syntheses, ensures regioselective ring closure.
Alternative Route via Diazotization and Cyclization
Patent EP2322176A1 describes a Sandmeyer reaction to convert aryl amines to halides, followed by cyclization. Applying this to 7-aminoimidazo[2,1-c][1,2,]triazole derivatives, diazotization with nitrous acid and subsequent treatment with copper(I) chloride generates the 7-chloro intermediate. Reductive cyclization using hydrazine hydrate in tetrahydrofuran (THF) at 60°C then forms the core structure.
Introduction of the 7-(4-Methoxyphenyl) Group
Suzuki-Miyaura Coupling
The 4-methoxyphenyl group is introduced via palladium-catalyzed cross-coupling. Using 7-bromoimidazo[2,1-c][1,triazole, 4-methoxyphenylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate in a toluene/water mixture at 90°C achieves aryl-aryl bond formation. Yields exceeding 75% are reported for analogous systems.
Nucleophilic Aromatic Substitution
For less activated positions, nucleophilic substitution with 4-methoxyphenyllithium in THF at −78°C may be employed. This method, though less common for triazoles, is viable if the core is sufficiently electrophilic.
Formation of the 3-Sulfanylacetamide Side Chain
Thioether Linkage via SN2 Displacement
Reaction of 3-mercaptoimidazo[2,1-c][1,triazole with 2-bromo-N-cyclohexylacetamide in the presence of potassium tert-butoxide in DMF at room temperature forms the thioether bond. The reaction proceeds with >80% efficiency when conducted under nitrogen to prevent oxidation.
Alternative Oxidative Coupling
In cases where the thiol is unstable, oxidative coupling using iodine or diethyl azodicarboxylate (DEAD) can link 3-mercaptoimidazo-triazole to N-cyclohexyl-2-hydroxyacetamide. This method, however, requires strict stoichiometric control to avoid over-oxidation to disulfides.
Final Assembly and Purification
Stepwise vs. Convergent Synthesis
A stepwise approach involves sequential construction of the core, aryl substitution, and side-chain attachment. This method allows intermediate purification but risks lower overall yields.
A convergent approach separately synthesizes the 7-(4-methoxyphenyl)imidazo-triazole and N-cyclohexyl-2-sulfanylacetamide modules, then couples them via thioether formation. This strategy improves modularity but demands precise compatibility of functional groups.
Purification Techniques
-
Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent removes unreacted starting materials.
-
Recrystallization : Methanol/water mixtures yield high-purity crystals (mp: 198–202°C).
-
HPLC : Reverse-phase C18 columns with acetonitrile/water gradients confirm >98% purity for pharmacological applications.
Optimization and Challenges
Regioselectivity in Cyclization
Competing pathways during imidazo-triazole formation can yield regioisomers. Employing bulky bases like 1,8-diazabicycloundec-7-ene (DBU) suppresses side reactions, enhancing selectivity for the 5H,6H,7H tautomer.
Q & A
Q. How is N-cyclohexyl-2-{[7-(4-methoxyphenyl)imidazo-triazol-3-yl]sulfanyl}acetamide synthesized, and what parameters optimize reaction yields?
Methodological Answer: Synthesis typically involves coupling reactions between thiol-containing imidazo-triazole intermediates and chloroacetamide derivatives. For example:
- React 7-(4-methoxyphenyl)imidazo[2,1-c][1,2,4]triazole-3-thiol with N-cyclohexyl-2-chloroacetamide in a polar solvent (e.g., DMF or dioxane) under basic conditions (triethylamine) at 20–25°C.
- Purify via recrystallization (ethanol-DMF mixtures) to achieve yields >65% . Key parameters include stoichiometric ratios (1:1 molar ratio of thiol to chloroacetamide), solvent polarity, and reaction time (1–2 hours).
Q. What spectroscopic techniques confirm the structural integrity of this compound?
Methodological Answer:
- 1H-NMR : Confirm presence of cyclohexyl protons (δ 1.2–2.0 ppm), methoxyphenyl aromatic protons (δ 6.8–7.4 ppm), and sulfanyl-linked acetamide protons (δ 3.8–4.2 ppm) .
- IR : Validate S–C and C=O bonds (peaks at 650–750 cm⁻¹ and 1650–1700 cm⁻¹, respectively) .
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry using SHELX programs (e.g., SHELXL for refinement) .
Q. How is anti-exudative activity evaluated preclinically?
Methodological Answer:
- Use rodent models (e.g., carrageenan-induced paw edema) with doses of 10 mg/kg, administered intraperitoneally.
- Compare efficacy to reference drugs (e.g., diclofenac sodium at 8 mg/kg) over 4–6 hours. Activity is quantified by reduction in edema volume (%) relative to controls .
Advanced Research Questions
Q. How can SHELXL resolve crystallographic disorder in the imidazo-triazole moiety?
Methodological Answer:
Q. How to address contradictions between in vitro and in vivo anti-exudative activity data?
Methodological Answer:
- Pharmacokinetic profiling : Measure plasma half-life and bioavailability via LC-MS to identify metabolic instability.
- Dose-response recalibration : Adjust in vivo doses (e.g., 20 mg/kg) if first-pass metabolism reduces efficacy.
- Ex vivo assays : Test metabolite activity in isolated macrophages to rule out prodrug mechanisms .
Q. What structural modifications enhance anti-exudative efficacy?
Methodological Answer: Structure-Activity Relationship (SAR) Insights:
- Triazole substituents : Electron-withdrawing groups (e.g., –Cl, –NO2) at position 5 improve activity by 20–30% compared to electron-donating groups (–OCH3) .
- Sulfanyl linker : Replacing sulfur with methylene (–CH2–) reduces activity by 50%, highlighting the critical role of thioether bonds .
Table 1. Anti-exudative activity of select analogs (10 mg/kg dose):
| Substituent at R1 | Edema Reduction (%) | Reference Compound Efficacy (%) |
|---|---|---|
| 4-OCH3 (parent) | 52 ± 3 | 65 ± 2 (diclofenac) |
| 4-Cl | 68 ± 4 | – |
| 4-NO2 | 71 ± 5 | – |
| Data adapted from Tab. 3 in . |
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
